molecular formula C21H21ClN4O2 B11490941 1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11490941
M. Wt: 396.9 g/mol
InChI Key: CRPQCLSACZSZHQ-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a chlorinated aromatic ring, a phenylethyl group, and a tetrahydropyrimido[4,5-d]pyrimidine core

Preparation Methods

The synthesis of 1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the chlorinated aromatic ring, followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation. The final step involves the formation of the tetrahydropyrimido[4,5-d]pyrimidine core through a cyclization reaction. Industrial production methods may involve optimizing these steps to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, receptor antagonism or agonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione include:

    Tolfenamic acid: 2-(3-chloro-2-methylanilino)benzoic acid, which is used as a non-steroidal anti-inflammatory drug.

    Other pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents, which may have varying biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H21ClN4O2/c1-14-17(22)8-5-9-18(14)26-19-16(20(27)24-21(26)28)12-25(13-23-19)11-10-15-6-3-2-4-7-15/h2-9,23H,10-13H2,1H3,(H,24,27,28)

InChI Key

CRPQCLSACZSZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CCC4=CC=CC=C4)C(=O)NC2=O

Origin of Product

United States

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